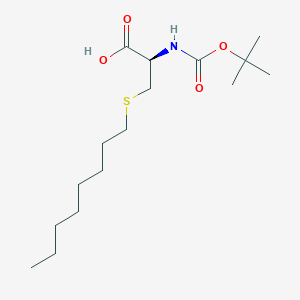

Boc-Cys(Octyl)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

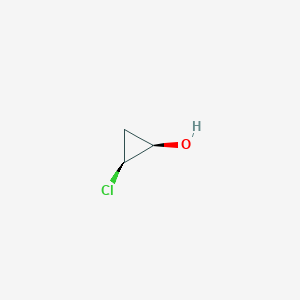

Boc-Cys(Octyl)-OH is a derivative of cysteine, an amino acid, where the thiol group is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain is modified with an octyl group. This compound is primarily used in peptide synthesis to protect the thiol group of cysteine, preventing unwanted reactions during the synthesis process.

Aplicaciones Científicas De Investigación

Boc-Cys(Octyl)-OH has several applications in scientific research:

Peptide Synthesis: It is widely used in the synthesis of peptides to protect the thiol group of cysteine, allowing for selective reactions at other functional groups.

Protein Engineering: Used in the modification of proteins to introduce specific functional groups.

Drug Development: Employed in the synthesis of peptide-based drugs and in the study of drug-protein interactions.

Bioconjugation: Utilized in the conjugation of peptides to other molecules, such as fluorescent dyes or drugs, for imaging and therapeutic purposes.

Mecanismo De Acción

Target of Action

Boc-Cys(Octyl)-OH, also known as Boc-L-Cys(Octyl)-OH, is a compound that primarily targets cysteine residues in peptides and proteins . Cysteine residues are unique due to their high nucleophilicity and low natural abundance, making them ideal targets for chemoselective modification .

Mode of Action

The interaction of this compound with its targets involves the protection and subsequent deprotection of cysteine residues . This process facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Alloc group in this compound is stable but can be removed through base-labile piperidine treatment .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in peptide and protein synthesis . By protecting cysteine residues, it enables the construction of complex disulfide-rich peptides and proteins . This has significant implications for the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs), which rely on cysteine modification .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the peptides and proteins it helps synthesize. By enabling the construction of complex disulfide-rich peptides and proteins, it contributes to the creation of bioconjugates with specific properties . For instance, in the context of ADCs, this compound can facilitate the targeted delivery of potent toxic drugs to cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, the solvent environment can strongly influence the three-dimensional structure of the peptides synthesized using this compound . Additionally, the pH and temperature can affect the removal of the Alloc group in this compound .

Análisis Bioquímico

Biochemical Properties

Boc-Cys(Octyl)-OH is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules . The Boc protecting group in this compound is stable under certain conditions but can be removed with strong acid or heat . This property allows this compound to participate in complex biochemical reactions, such as the synthesis of disulfide-rich peptides .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the context and the other molecules present.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action depends on the specific biochemical reaction in which this compound is involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes or cofactors, and it may affect metabolic flux or metabolite levels

Transport and Distribution

This compound can be transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and it may affect its localization or accumulation

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Cys(Octyl)-OH typically involves the protection of the cysteine thiol group with a Boc group. The process begins with the reaction of cysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The octyl group is then introduced through an alkylation reaction using octyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: Boc-Cys(Octyl)-OH undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Alkylation: The thiol group can be alkylated with various alkyl halides.

Oxidation: The thiol group can be oxidized to form disulfides.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Alkylation: Sodium hydride and octyl bromide are used for the alkylation reaction.

Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to a disulfide.

Major Products Formed:

Deprotection: Cysteine with an octyl group.

Alkylation: this compound with additional alkyl groups.

Oxidation: Disulfide-linked cysteine derivatives.

Comparación Con Compuestos Similares

Boc-Cys(Trt)-OH: Another cysteine derivative with a trityl protecting group.

Fmoc-Cys(Trt)-OH: A cysteine derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Ac-Cys(Octyl)-OH: A cysteine derivative with an acetyl protecting group and an octyl side chain.

Uniqueness: Boc-Cys(Octyl)-OH is unique due to its combination of a Boc protecting group and an octyl side chain. This combination provides specific properties, such as increased hydrophobicity and selective reactivity, making it particularly useful in certain peptide synthesis and protein engineering applications.

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-octylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO4S/c1-5-6-7-8-9-10-11-22-12-13(14(18)19)17-15(20)21-16(2,3)4/h13H,5-12H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBMJZUXYLPQFI-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethylspiro[1H-indene-3,2'-oxirane]](/img/structure/B2557450.png)

![N-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2557454.png)

![2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2557456.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2557461.png)

![N-(3,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2557462.png)

![N'-(3-chloro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2557470.png)